Ethyl 9H-perfluorononanoate
Description
Overview of Per- and Polyfluoroalkyl Substances (PFAS) Landscape
Per- and polyfluoroalkyl substances (PFAS) represent a large and complex class of thousands of synthetic chemicals. canada.ca First developed in the 1940s, these compounds are characterized by a chain of linked carbon and fluorine atoms. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts exceptional stability to PFAS molecules, making them resistant to degradation in the environment. nih.govfda.gov This persistence has led to their designation as "forever chemicals." mdpi.com
PFAS have been utilized in a vast array of industrial and consumer products for their ability to resist grease, oil, water, and heat. fda.gov Common applications include non-stick cookware, stain-resistant fabrics and carpets, food packaging, cleaning products, and effective firefighting foams. canada.canih.govhealth.state.mn.us Their widespread use and extreme stability mean that PFAS have become ubiquitous environmental contaminants, found in soil, water, and air. nih.govhealth.state.mn.us Consequently, there is increasing global concern regarding their presence and potential for accumulation in humans and animals. fda.gov Regulatory bodies and scientific communities are actively engaged in assessing the vast number of these substances to understand their behavior and impact. canada.ca
The Chemical Class of Fluorinated Esters: Structural and Functional Context
Within the vast family of PFAS, fluorinated esters constitute a specific chemical class. These are organic compounds that contain an ester functional group (R-COO-R') where one or more hydrogen atoms on the carbon backbone have been replaced by fluorine atoms. ontosight.ai The degree and position of fluorination can vary significantly, leading to a wide range of physical and chemical properties.
Rationale for Dedicated Academic Research on Ethyl 9H-perfluorononanoate
This compound (CAS 1799-47-9) is a specific fluorinated ester that has garnered attention within the scientific community, primarily for research and development purposes. fluorochem.co.uk Its structure is notable: it is a nine-carbon chain ester that is highly, but not completely, fluorinated. The "9H" in its name signifies the presence of a hydrogen atom on the ninth carbon atom, distinguishing it from fully perfluorinated analogues.
Properties of this compound
The following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 1799-47-9 |
| Molecular Formula | C₁₁H₆F₁₆O₂ |
| Molecular Weight | 474.14 g/mol |
| Boiling Point | 211.3°C at 760 mmHg |
| Density | 1.572 g/cm³ |
| Purity | Typically ≥95% |
Data sourced from multiple chemical suppliers and databases. scbt.comsynquestlabs.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F16O2/c1-2-29-4(28)6(16,17)8(20,21)10(24,25)11(26,27)9(22,23)7(18,19)5(14,15)3(12)13/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSRZMSDVRJBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371923 | |
| Record name | Ethyl 9H-perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799-47-9 | |
| Record name | Ethyl 9H-perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1799-47-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Analytical Characterization and Detection of Ethyl 9h Perfluorononanoate
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are fundamental in confirming the identity and determining the concentration of Ethyl 9H-perfluorononanoate. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, FT-Raman), and Mass Spectrometry (MS) each offer unique insights into the molecule's chemical architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound, providing precise information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule. The ethyl ester group will produce a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The most diagnostic signal is that of the single proton on the ninth carbon of the fluorinated chain (CHF₂-). This proton is coupled to the two adjacent fluorine atoms, resulting in a triplet. Long-range couplings to other fluorine nuclei may introduce further complexity to this signal. organicchemistrydata.org
| Predicted ¹H NMR Data for this compound | ||||
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | CH₃-CH₂-O- | ~1.3 | Triplet (t) | ~7 |
| -OCH₂- | CH₃-CH₂-O- | ~4.3 | Quartet (q) | ~7 |
| -CHF₂ | -CF₂-CHF₂ | ~6.0 - 6.5 | Triplet of Triplets (tt) | ²JHF ~50-60 Hz, ³JHF ~5-10 Hz |
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. libretexts.org For this compound, a distinct signal is expected for each of the 11 unique carbon atoms. The chemical shifts are significantly influenced by the presence of highly electronegative fluorine atoms, which cause a downfield shift for adjacent carbons. chemguide.co.uk The carbonyl carbon of the ester group is typically found in the 160-170 ppm region, while the carbons of the ethyl group appear further upfield. The fluorinated carbons exhibit complex splitting patterns in a proton-coupled spectrum due to large C-F coupling constants. However, broadband proton-decoupled spectra are typically used for clarity, showing each unique carbon as a singlet. libretexts.org
| Predicted ¹³C NMR Data for this compound | ||
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |
| C1 | C H₃-CH₂-O- | ~14 |
| C2 | CH₃-C H₂-O- | ~63 |
| C3-C8 | -C F₂- | ~108 - 120 (multiple signals) |
| C9 | -C HF₂ | ~110 (triplet due to ¹JCF) |
| Carbonyl C | -C (=O)-O- | ~165 (triplet due to ²JCF) |
¹⁹F NMR spectroscopy is particularly powerful for characterizing fluorinated compounds due to its high sensitivity and the wide range of chemical shifts, which helps to resolve individual fluorine environments. icpms.czscholaris.ca The ¹⁹F NMR spectrum of this compound is expected to be complex, with separate signals for each of the eight CF₂ groups and the terminal CHF₂ group. The signals will appear as multiplets due to geminal (²JFF) and vicinal (³JFF) fluorine-fluorine couplings along the chain. azom.com The terminal CHF₂ group will show a distinct signal, coupled to the single proton (²JHF). The chemical shifts are typically referenced to an internal standard like hexafluorobenzene (B1203771) or trifluoroacetic acid. icpms.czazom.com
| Predicted ¹⁹F NMR Data for this compound | ||
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) |
| -CF₂-CO- | -F ₂C-C(=O)O- | ~ -120 to -125 |
| -(CF₂)₆- | -CF₂-(F ₂C)₆-CF₂- | ~ -122 to -128 (multiple signals) |
| -CHF₂ | -CF₂-F ₂CH | ~ -138 to -145 (doublet of multiplets) |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several strong absorption bands. The most prominent peak is the C=O stretching vibration of the ester group, typically appearing in the range of 1740-1760 cm⁻¹. spectroscopyonline.com Strong absorptions corresponding to C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹. The C-O single bond stretches of the ester will also produce distinct peaks. vscht.czspecac.com FT-Raman spectroscopy can be a complementary technique, particularly for the analysis of the carbon-carbon backbone. neu.edu.tr
| Characteristic FT-IR Absorption Bands for this compound | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2980 | C-H stretch (ethyl group) |
| ~1760 | C=O stretch (ester carbonyl) |
| ~1300-1100 | C-F stretch (strong, multiple bands) |
| ~1240 | C-C-O asymmetric stretch (ester) spectroscopyonline.com |
| ~1050 | O-C-C symmetric stretch (ester) spectroscopyonline.com |
Mass spectrometry is the cornerstone for the sensitive detection and quantification of per- and polyfluoroalkyl substances (PFAS) like this compound, especially when coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC).
For volatile compounds like this ester, GC-MS with electron ionization (EI) is a suitable technique. The fragmentation pattern is key to its identification. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅). For fluorinated esters, characteristic fragmentation includes the successive loss of CF₂ units. libretexts.org
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing many PFAS due to its high sensitivity and specificity. lcms.cz For neutral species like this compound, analysis is often performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In negative ion mode ESI, the molecule may not ionize directly. Instead, the detection of the corresponding carboxylate anion [M-C₂H₅]⁻, formed via in-source fragmentation or hydrolysis, is common. Targeted analysis using Multiple Reaction Monitoring (MRM) significantly enhances selectivity by monitoring specific precursor ion to product ion transitions. nih.govforensicrti.org
| Plausible Mass Spectrometry Data for this compound | ||
| Technique | Ion/Fragment | Predicted m/z (Mass-to-Charge Ratio) |
| GC-MS (EI) | [M]⁺ (Molecular Ion) | 474 |
| [M - C₂H₅]⁺ | 445 | |
| [M - OC₂H₅]⁺ | 429 | |
| [C₈F₁₆H]⁺ | 413 | |
| LC-MS/MS (ESI-) | Precursor Ion [M-H]⁻ or [M+Acetate]⁻ | 473 or 533 |
| Precursor Ion [M-C₂H₅]⁻ (from in-source fragmentation) | 445 | |
| Product Ion (from 445) | 401 (loss of CO₂) | |
| Product Ion (from 445) | 251, 201, 151, 101 (successive loss of CF₂) |
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS/MS)
High-Resolution Mass Spectrometry for Novel Perfluorinated Compounds
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification and structural elucidation of novel per- and polyfluoroalkyl substances (PFAS), including this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically within ±5 ppm, which allows for the determination of elemental compositions and the differentiation of compounds with the same nominal mass but different chemical formulas. nih.gov
When coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS), this technique enables the analysis of complex environmental and biological samples. For suspect screening and non-targeted analysis of new PFAS, HRMS is invaluable. nih.gov The workflow often involves acquiring full-scan, high-resolution mass spectra and then using data processing software to identify potential fluorinated compounds based on their characteristic mass defects. mun.ca
In the analysis of this compound, HRMS can distinguish the molecular ion from other co-eluting matrix components. Fragmentation techniques, such as Higher-energy Collisional Dissociation (HCD) and Collision-Induced Dissociation (CID), are used to generate specific fragment ions. lcms.cz The fragmentation pattern of this compound would be expected to show characteristic losses of the ethyl ester group and successive losses of CF₂ units, providing structural confirmation. The high mass accuracy of HRMS ensures confident identification of both the precursor and product ions, which is fundamental for differentiating isomers and identifying unknown transformation products. nih.govlcms.cz
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₁₁H₅F₁₆O₂ | - |
| Exact Mass (Calculated) | 513.0084 | High-resolution measurement allows for precise formula determination. |
| Measured m/z (Precursor) | 513.0081 | Example measurement within a 5 ppm mass accuracy window. |
| Key Fragment Ion 1 | [M-C₂H₅O]⁺ | Loss of the ethoxy group. |
| Key Fragment Ion 2 | [M-C₂H₅O₂]⁺ | Loss of the entire ethyl ester group. |
| Key Fragment Ion 3 | C₈F₁₆H⁺ | Resulting perfluorinated alkyl chain after fragmentation. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, chemical states, and electronic states of elements within the top 1 to 10 nanometers of a material's surface. unimi.it This makes it particularly useful for analyzing surfaces that have been treated with or are composed of fluorinated compounds like this compound. The technique involves irradiating a sample with soft X-rays, which causes the emission of core-level electrons. micro.org.au The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment. unimi.itmicro.org.au
For a surface containing this compound, XPS can confirm the presence of fluorine, carbon, and oxygen. More importantly, it can provide information about the chemical bonding through "chemical shifts" in the binding energies of the core electrons. sinica.edu.tw For instance, the carbon 1s (C 1s) spectrum would exhibit multiple peaks corresponding to the different chemical environments of the carbon atoms in the molecule: the hydrocarbon part of the ethyl group (C-H/C-C), the ester carbon (C=O), and the highly electronegative fluorine-bonded carbons (C-F). sinica.edu.tw The binding energy for carbons attached to fluorine will be significantly higher than for those in a hydrocarbon environment. This allows for a detailed analysis of the surface chemistry and orientation of the fluorinated molecules. unimi.it By using ion sputtering to etch the surface, XPS can also perform depth profiling to determine the distribution of the compound beneath the immediate surface. measurlabs.com
Table 2: Representative XPS Binding Energies for this compound Functional Groups
| Functional Group | Atom (Core Level) | Expected Binding Energy (eV) | Interpretation |
| -CF₃ / -CF₂- | C 1s | ~291-294 | High shift due to the strong electronegativity of fluorine atoms. |
| -C=O | C 1s | ~288-289 | Intermediate shift due to the double bond with oxygen. |
| -CH₂- / -CH₃ | C 1s | ~285 | Standard binding energy for aliphatic carbon. |
| C-F | F 1s | ~689 | Characteristic binding energy for fluorine in a fluoropolymer. |
Advanced Spectroscopic Methods (e.g., UV-Vis, Sum-Frequency Spectroscopy)
Advanced spectroscopic methods provide further insight into the properties of this compound.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions. While the perfluorinated alkyl chain of this compound does not absorb in the typical UV-Vis range (200-800 nm), the ester functional group has a weak n→π* transition. However, this compound is largely transparent in the UV-Vis spectrum, making this technique more suitable for quantitative analysis if the compound is first derivatized with a chromophore.
Sum-Frequency Generation (SFG) Spectroscopy: Vibrational Sum-Frequency Spectroscopy (VSFS or SFG) is a powerful and surface-specific technique used to study the structure and orientation of molecules at interfaces. researchgate.net It is a nonlinear optical method where two laser beams (one fixed visible and one tunable infrared) are overlapped at an interface, generating a third beam at the sum frequency. mdpi.com A signal is only generated in environments where inversion symmetry is broken, such as at an air-liquid or solid-liquid interface. researchgate.net
Research on the related compound ammonium (B1175870) perfluorononanoate (APFN) using VSFS has provided detailed information about its adsorption at the air-liquid interface. researchgate.net The study identified vibrational modes for the terminal CF₃ group and the carboxylate headgroup. For this compound, SFG could similarly probe the orientation of the molecule at a surface, distinguishing between the orientation of the perfluorinated tail and the ethyl ester headgroup. This is crucial for understanding how these types of compounds behave in environmental systems or in material applications.
Table 3: VSFS Peak Assignments for Ammonium Perfluorononanoate (APFN) at the Air-Liquid Interface researchgate.net
| Frequency (cm⁻¹) | Assignment | Significance |
| 1369 | CF₃ stretching vibrations | Indicates the orientation and ordering of the fluorinated tail. |
| 1408 | Symmetric carboxylate stretch | Provides information on the headgroup orientation and interaction with the subphase. |
| 1665 | Antisymmetric carboxylate stretch | Complements the symmetric stretch data for a complete picture of the headgroup structure. |
Chromatographic Separation Methods
Chromatography is essential for isolating this compound from complex mixtures prior to its detection and quantification.
Gas Chromatography (GC)
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. fmach.it In GC, the sample is vaporized and transported by a carrier gas (e.g., helium) through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. nih.gov
For fluorotelomer esters, GC coupled with mass spectrometry (GC-MS) is a powerful analytical approach. The retention time in a GC system is a key identifier for the compound. The fragmentation pattern generated in the MS detector provides definitive structural confirmation. The analysis of this compound by GC-MS would likely involve electron ionization (EI), leading to characteristic fragments resulting from the cleavage of the ester bond and the perfluorinated chain. nih.gov The use of comprehensive two-dimensional gas chromatography (GC×GC) can further enhance separation capacity for extremely complex samples. fmach.it
Liquid Chromatography (LC)
Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is considered the "gold standard" for the analysis of a wide range of PFAS, including neutral species like fluorotelomer esters. In LC, a liquid mobile phase transports the sample through a column packed with a solid stationary phase. For PFAS analysis, reversed-phase chromatography is common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and methanol (B129727) or acetonitrile). merckmillipore.com
This compound can be analyzed effectively by LC-MS/MS. The separation is based on its partitioning between the mobile and stationary phases. Detection is typically performed using electrospray ionization (ESI) in negative ion mode. Although the ester itself is neutral, in-source fragmentation or hydrolysis can lead to the formation of the detectable 9H-perfluorononanoate carboxylate anion. This technique offers high sensitivity and selectivity, making it suitable for trace-level detection in various environmental matrices. merckmillipore.comfda.gov
Table 4: Typical Chromatographic Method Parameters
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Column | Capillary column (e.g., Rtx-WAX, 60m) fmach.it | Reversed-phase (e.g., C18) |
| Mobile Phase | Carrier Gas: Helium nih.gov | Gradient of Water and Methanol/Acetonitrile with additives (e.g., ammonium acetate) merckmillipore.com |
| Inlet Temperature | 200-250 °C nih.gov | N/A |
| Oven Program | Temperature gradient (e.g., 40°C to 240°C) fmach.it | Isocratic or gradient elution |
| Detector | Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative Mode |
Sample Preparation and Extraction Protocols for Environmental and Research Matrices
The successful analysis of this compound begins with the effective extraction and concentration of the analyte from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., water, soil, biological tissue) and the specific analytical objectives.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the extraction and pre-concentration of PFAS from aqueous samples. researchgate.netepa.gov The process involves passing the sample through a cartridge or disk containing a solid adsorbent material (the stationary phase). The analyte of interest is retained on the sorbent, while other components of the sample pass through. The analyte is then eluted from the sorbent using a small volume of an appropriate solvent.
For PFAS analysis, weak anion exchange (WAX) and polymeric reversed-phase sorbents are commonly used. waters.com WAX sorbents are effective at retaining acidic PFAS, while reversed-phase sorbents retain a broader range of PFAS based on their hydrophobicity. A combination of sorbents, such as in bilayer cartridges, can provide a more comprehensive extraction of different PFAS classes. waters.com
Key Steps in a Typical SPE Procedure:
Conditioning: The SPE sorbent is pre-treated with a solvent to activate it.
Loading: The sample is passed through the SPE cartridge or disk.
Washing: The sorbent is washed with a solvent to remove interfering substances.
Elution: The analyte is recovered from the sorbent using an appropriate elution solvent.
The eluate is then typically concentrated and reconstituted in a suitable solvent for analysis by LC-MS/MS. Automated SPE systems are increasingly being used to improve throughput, reduce manual labor, and enhance reproducibility. waters.com
Liquid-Liquid Extraction Techniques
Liquid-liquid extraction (LLE) is another common method for extracting organic compounds from aqueous samples. phenomenex.com In LLE, the sample is mixed with an immiscible organic solvent. phenomenex.com The analyte partitions between the aqueous and organic phases based on its relative solubility. phenomenex.com After mixing, the two phases are allowed to separate, and the organic layer containing the analyte is collected. phenomenex.com
Common solvents used for the LLE of PFAS include ethyl acetate (B1210297) and dichloromethane. economysolutions.inmdpi.com The efficiency of the extraction can be influenced by factors such as the pH of the aqueous sample and the solvent-to-sample ratio. Multiple extractions are often performed to maximize the recovery of the analyte. libretexts.org
While LLE can be effective, it can also be more labor-intensive and generate more solvent waste compared to SPE. Additionally, the formation of emulsions can sometimes complicate the separation of the two phases. libretexts.org
Combustion Ion Chromatography (CIC) for Total Organic Fluorine Assessment
In CIC, the sample is combusted at a high temperature (typically around 1,100 °C) in the presence of oxygen and argon. thermofisher.com This process breaks down all organic compounds, converting any organically bound fluorine into hydrogen fluoride (B91410) (HF) gas. The HF gas is then captured in an absorption solution and analyzed by ion chromatography to determine the total fluoride concentration.
By measuring the total fluorine and subtracting the inorganic fluorine (which can be determined separately), the total organic fluorine (TOF) can be calculated. nih.gov This provides a valuable screening tool to identify samples that may contain significant levels of unknown or untargeted PFAS.
Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy for Fluorine Detection
Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a powerful and non-destructive nuclear analytical technique utilized for the quantification of total fluorine content in various samples. This method is particularly relevant for the detection of per- and polyfluoroalkyl substances (PFAS), including this compound, as it provides a rapid screening tool for the presence of these compounds by measuring their elemental fluorine content.
The fundamental principle of PIGE involves bombarding a sample with a high-energy proton beam, typically in the mega-electron volt (MeV) range, from a particle accelerator. serdp-estcp.mil This interaction excites the fluorine-19 (¹⁹F) nuclei within the sample. As these excited nuclei return to their ground state, they emit gamma rays at specific, characteristic energies. serdp-estcp.milperforce3-itn.eu The intensity of these emitted gamma rays is directly proportional to the number of fluorine atoms in the sample, allowing for a quantitative analysis. researchgate.net
A significant advantage of PIGE is its utility as a high-throughput screening method. researchgate.net Analysis can often be performed in a matter of minutes per sample, making it an efficient tool for assessing large numbers of samples. perforce3-itn.euclu-in.org This is particularly beneficial for environmental monitoring and site characterization where rapid identification of potential contamination is crucial. serdp-estcp.milnih.gov Furthermore, the technique is non-destructive, preserving the sample for subsequent analysis by other methods if required. clu-in.orgnih.gov
While PIGE is highly sensitive for total fluorine, it is important to note that it does not distinguish between different PFAS compounds or between organic and inorganic fluorine. researchgate.net Therefore, it is often used as a preliminary screening tool. Samples identified as having significant fluorine content can then be subjected to more specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify individual PFAS compounds like this compound. serdp-estcp.mil
Research Findings and Applications
Research has demonstrated the effectiveness of PIGE in various applications, including the analysis of environmental samples and consumer products. For instance, PIGE has been developed to measure fluorine levels in the parts-per-trillion (ppt) range in environmental water samples. clu-in.org This is often achieved by pre-concentrating the sample using solid-phase extraction (SPE) with materials like activated carbon. digitellinc.comacs.org
Studies have focused on optimizing PIGE for PFAS detection. This includes determining the optimal proton beam energy to maximize the signal from fluorine. One study conducted a detailed analysis of inorganic fluoride standards at proton beam energies between 2.1 and 5.0 MeV to determine the sensitivity and method detection limits (MDLs) at each energy level. clu-in.org The development of field-deployable PIGE systems is also an active area of research, aiming to bring this rapid screening capability directly to contaminated sites. serdp-estcp.mil
The table below summarizes key performance metrics of the PIGE technique for fluorine detection based on various research findings.
| Parameter | Value/Finding | Matrix | Reference |
| Principle | Bombardment with MeV-level protons excites ¹⁹F nuclei, which emit characteristic gamma rays. | General | serdp-estcp.milperforce3-itn.eu |
| Analysis Time | Typically 3 minutes or less per sample. | General | clu-in.org |
| Throughput | Capable of analyzing hundreds of samples per day. | General | serdp-estcp.milperforce3-itn.eu |
| Detection Limit (Water) | ~300 ppt (B1677978) with GAC-felt in-line filters (for 1L samples). | Groundwater | serdp-estcp.mil |
| Detection Limit (Water) | Below 50 ppt for as little as 2 L of sample. | Drinking Water | acs.org |
| Detection Limit (Solids) | 13 nmol F/cm² for papers; 24–45 nmol F/cm² for textiles. | Papers and Textiles | researchgate.net |
| Reproducibility | ±12% RSD for both papers and textiles. | Papers and Textiles | researchgate.net |
| Proton Beam Energy | 2-5 MeV range has been studied for optimization. | General | serdp-estcp.milclu-in.org |
The following table details research focused on the application and development of PIGE for PFAS screening.
| Research Focus | Key Findings | Significance | Reference |
| Field-Deployable System | Phase I successfully de-risked the technique, achieving ~1 ppb MDL with small wax aliquots and ~300 ppt with GAC filters. | Aims to provide rapid, on-site screening for PFAS contamination in groundwater. | serdp-estcp.mil |
| Energy Dependence | A careful analysis of proton beam energies from 2.1 to 5.0 MeV was performed to determine sensitivity and MDLs. | Optimizes the PIGE method for higher sensitivity in fluorine detection. | clu-in.org |
| Consumer Products | PIGE was used to quantify total fluorine on consumer papers and textiles, demonstrating its utility as a rapid screening tool. | Identifies consumer products as potential sources of human exposure to PFAS. | researchgate.net |
| Human Biomonitoring | Explored using PIGE to analyze activated carbon fabric that captures PFAS from human serum for rapid screening. | Offers a potentially faster and less expensive method for assessing human exposure to PFAS. | digitellinc.com |
| Drinking Water Screening | A method was developed using activated carbon felt filtration followed by PIGE analysis to measure total fluorine from PFAS. | Provides a rapid way to screen drinking water for potential PFAS contamination. | acs.org |
Mechanistic Investigations into Reactions and Interactions Involving Ethyl 9h Perfluorononanoate
Elucidation of Reaction Mechanisms in Synthetic Routes and Degradation Pathways
The synthesis and degradation of per- and polyfluoroalkyl substances (PFAS) like Ethyl 9H-perfluorononanoate are of significant scientific interest due to their environmental persistence. Mechanistic studies help to understand their formation, transformation, and ultimate fate.
Synthetic Routes: The industrial synthesis of this compound typically follows a multi-step process rooted in telomerization chemistry. The key precursor is the corresponding fluorotelomer alcohol (FTOH), specifically 9H-perfluorononanol (H(CF₂)₈CH₂OH). This alcohol is generally produced through the telomerization of tetrafluoroethylene (B6358150) (TFE). Once the 9H-perfluorononanol is synthesized and purified, the final step is a direct esterification reaction. This involves reacting the alcohol with ethanol (B145695) in the presence of an acid catalyst to form the ethyl ester. This direct esterification is a common and efficient method for producing such esters.
Another powerful strategy for creating related β-perfluoroalkyl esters involves transition metal-catalyzed multicomponent carbonylation. For instance, a palladium-catalyzed process can facilitate the perfluoroalkylative carbonylation of unactivated alkenes using carbon monoxide. nih.gov Density Functional Theory (DFT) studies of such reactions reveal a complex, multistep radical mechanism involving the formation of a perfluoroalkyl radical (Rf•), CO insertion, and subsequent steps leading to the final ester product. nih.gov
Degradation Pathways: The primary degradation pathway for this compound in environmental or biological systems is hydrolysis. The ester linkage is susceptible to cleavage, particularly by microbial esterases, breaking the molecule into ethanol and 9H-perfluorononanoic acid.
This resulting acid is a precursor to the highly persistent perfluorononanoic acid (PFNA). The transformation of these precursor compounds is a significant contributor to the environmental load of terminal perfluoroalkyl acids (PFAAs). The hydrolysis rates can be influenced by various factors, including pH. For many perfluorinated esters, the presence of a perfluorinated α-carbon next to the carboxyl ester group is a key factor in the bond's stability. acs.org Atmospheric degradation is also a relevant pathway for related polyfluorinated compounds. For example, studies on N-ethyl-perfluorobutyramide, a surrogate for more complex amides, show that reaction with hydroxyl (OH) radicals in the atmosphere leads to the formation of perfluorocarboxylic acids (PFCAs). cirs-ck.com It is plausible that similar atmospheric oxidation mechanisms could contribute to the degradation of volatile perfluorinated esters.
Computational Chemistry and Molecular Modeling Studies
Computational methods are indispensable tools for investigating the molecular properties and behaviors of fluorinated compounds, providing insights that are often difficult to obtain through experimental means alone. birmingham.ac.uknih.gov These techniques allow for the detailed analysis of molecular structure, reactivity, and interactions at an atomic level. mdpi.com
Density Functional Theory (DFT) is a widely used quantum chemical method to study the structural and electronic properties of molecules like this compound. rsc.org DFT calculations are employed to predict a variety of molecular characteristics:
Molecular Geometry and Spectra: DFT can be used to determine optimized molecular geometries and to predict infrared spectra for fluorinated esters. rsc.org By applying empirically-derived corrections, these calculated spectra can achieve high accuracy, aiding in the identification and characterization of these compounds. rsc.org Furthermore, DFT calculations using the gauge-independent atomic orbital (GIAO) method have proven effective in accurately predicting the ¹⁹F NMR chemical shifts for a wide range of perfluoro compounds. researchgate.net
Reaction Mechanisms: DFT is crucial for elucidating complex reaction pathways. For example, it has been used to map the potential energy surface for the palladium-catalyzed synthesis of β-perfluoroalkyl esters, identifying the rate-determining steps and rationalizing the multi-step radical process involved. nih.gov
Electronic Properties: DFT calculations can reveal details about the electronic distribution within a molecule. This includes generating electrostatic potential surfaces and calculating dipole moments, which are essential for understanding intermolecular interactions and predicting the reactivity of fluorinated esters. nih.gov
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. elifesciences.org This technique is particularly valuable for studying the interactions of perfluorinated compounds in complex environments. nih.govnih.gov
MD simulations have been used to investigate the partitioning of various organic contaminants, including PFAS, at interfaces such as water-air. nih.gov These simulations can predict fundamental thermodynamic constants like the Henry's law constant (KH) and interfacial adsorption coefficients (Kiw, Kia), which govern the compound's distribution in the environment. nih.gov For perfluorinated compounds, MD simulations help elucidate their adsorption onto surfaces like clays (B1170129) and humic substances. nih.gov Studies have shown that the hydrophobic nature of surfaces like pyrophyllite (B1168745) makes them well-suited for the sorption of long-tail PFAS. nih.gov These simulations reveal the mechanisms of interaction, quantifying the contributions of hydrophobic and electrostatic forces to the adsorption process. nih.govnih.gov
The three-dimensional shape, or conformation, of a molecule significantly influences its physical and chemical properties. Conformational analysis of perfluorinated esters investigates the different spatial arrangements of their atoms and the relative stabilities of these arrangements.
Studies combining NMR spectroscopy and computational methods have been used to analyze the conformational equilibria of various esters. researchgate.netsemanticscholar.org For perfluorinated compounds, conformational effects are governed by a complex interplay of intramolecular and intermolecular dipole-dipole interactions, charge-dipole interactions, and the hyperconjugation of C-F bonds. acs.org These factors are critical in determining properties like aggregation behavior. acs.org
In peptide models with C-terminal partially fluorinated ethyl esters, it was found that while the fluorinated ester group had a negligible influence on the side-chain conformation of the adjacent prolyl moiety, it did affect the equilibrium between amide isomers in nonpolar solvents. nih.gov Computational analysis of fluorinated phosphonic acid esters has been used to develop models for their active sites, linking their molecular conformation and electronic parameters to their inhibitory power on enzymes. nih.gov
Interfacial Phenomena and Adsorption Mechanisms
The behavior of this compound at interfaces—such as between water and air, or water and solid particles—is critical to its environmental transport and fate. Its amphiphilic nature, with a hydrophobic perfluorinated tail and a more polar ester headgroup, dictates its partitioning and adsorption behavior.
The adsorption of perfluorinated compounds onto surfaces is controlled by a combination of forces:
Hydrophobic Interactions: The strong tendency of the fluorocarbon tail to avoid water drives the molecule to accumulate at interfaces and adsorb onto hydrophobic surfaces. This is often the dominant mechanism for sorption onto materials like carbon nanotubes or organic matter in soil. nih.govresearchgate.net
Electrostatic Interactions: The nature of the functional headgroup and the surface charge of the adsorbent play a crucial role. For anionic PFAS, adsorption onto positively charged mineral surfaces is favored, while repulsion from negatively charged surfaces can occur. mdpi.comacs.org This interaction is highly dependent on the pH of the surrounding medium, which affects the surface charge of many environmental solids like ferrihydrite. acs.org
Hydrogen Bonding: The oxygen atoms in the headgroup of a PFAS molecule can act as hydrogen bond acceptors, interacting with hydroxyl groups on mineral surfaces. nih.govmdpi.com
Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of a substance in solution and the amount adsorbed onto a solid surface at a constant temperature. epa.govelsevierpure.com They are essential for quantifying the adsorption capacity of different materials for contaminants like this compound.
Several models are used to analyze isotherm data for perfluorinated compounds:
Langmuir Model: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.
Freundlich Model: An empirical model that describes multilayer adsorption on a heterogeneous surface.
Sips and Toth Models: Hybrid models that combine features of the Langmuir and Freundlich models, often providing a better fit for heterogeneous systems over a wide range of concentrations. elsevierpure.com
Studies on various perfluorinated compounds have shown that their adsorption increases with the length of the perfluorinated carbon chain due to stronger hydrophobic interactions. nih.gov Vibrational sum frequency spectroscopy (VSFS) has been used to study the adsorption of ammonium (B1175870) perfluorononanoate at the air-liquid interface, revealing that at low surface coverages, the molecules lie flat on the surface. researchgate.net As the concentration increases towards the critical micelle concentration, the orientation of the head and tail groups remains constant. researchgate.net
The table below summarizes common adsorption isotherm models used to characterize the surface coverage of adsorbents.
| Isotherm Model | Equation | Description |
| Langmuir | qₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ) | Describes monolayer adsorption on a homogeneous surface. qₑ is the amount adsorbed at equilibrium, Cₑ is the equilibrium concentration, qₘ is the maximum adsorption capacity, and Kₗ is the Langmuir constant. elsevierpure.com |
| Freundlich | qₑ = Kբ * Cₑ^(1/n) | An empirical model for non-ideal and multilayer adsorption on heterogeneous surfaces. Kբ and n are Freundlich constants related to adsorption capacity and intensity, respectively. |
| Sips (Langmuir-Freundlich) | qₑ = (qₘ * (Kₛ * Cₑ)ⁿ) / (1 + (Kₛ * Cₑ)ⁿ) | A three-parameter model that combines Langmuir and Freundlich equations. At low concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. elsevierpure.com |
| Toth | qₑ = (qₘ * Cₑ) / ((1/Kₜ) + Cₑᵗ)^(1/t) | A three-parameter model that is useful for describing heterogeneous adsorption systems. Kₜ and t are Toth model constants, with t characterizing the system's heterogeneity. elsevierpure.com |
Electronic Structure and Reactivity Studies
Computational chemistry methods, such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses, provide profound insights into the electronic characteristics and reactivity of molecules like this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. physchemres.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. physchemres.orgnih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. physchemres.org
While specific DFT calculations for this compound were not found in the searched literature, analysis of related perfluorinated surfactants provides valuable context. For example, semi-empirical molecular orbital calculations have been performed on perfluorooctane (B1214571) sulfonate (PFOS). The table below presents illustrative data for this related compound.
Table 2: Illustrative Frontier Molecular Orbital Energies for Perfluorooctane Sulfonate (PFOS)
| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| PFOS (α orbitals) | -14.659 | -5.534 | 9.125 |
| PFOS (β orbitals) | -14.733 | -3.836 | 10.897 |
(Data sourced from AM1 calculations on a related perfluorinated surfactant). researchgate.net
For this compound, the presence of the highly electronegative fluorine atoms is expected to significantly lower the energy of both the HOMO and LUMO orbitals compared to its hydrocarbon analogue. The ester functional group, being electron-withdrawing, would also contribute to the stabilization of these orbitals. cas.cncas.cn The HOMO-LUMO gap would ultimately determine its kinetic stability and susceptibility to nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including chemical bonds, lone pairs, and core orbitals. uni-muenchen.deuba.ar It provides a detailed picture of charge distribution and, crucially, quantifies electron delocalization through the analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.deresearchgate.net
The strength of these delocalization interactions can be estimated using second-order perturbation theory. semanticscholar.org This analysis reveals hyperconjugative effects, which are key to understanding molecular stability and structure. For this compound, the perfluorinated chain and the ethyl ester group create a unique electronic environment. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-F and C-C bonds, significantly affecting the electron density across the molecule. cas.cnsemanticscholar.org
In the absence of a specific NBO analysis for this compound, we can predict the major intramolecular donor-acceptor interactions based on its structure. Key interactions would involve delocalization from oxygen lone pairs (nO) in the ester group to adjacent antibonding orbitals (e.g., πC=O or σC-C). The highly polarized C-F bonds would act as significant inductive electron withdrawers, influencing the stability of these interactions. Such delocalization from a lone pair into an antibonding orbital stabilizes the molecule.
Table 3: Predicted Major NBO Donor-Acceptor Interactions in this compound
| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Consequence |
|---|---|---|---|
| Oxygen Lone Pair (nO) of C=O | C-O σ* antibond | n → σ* | Stabilization, influence on C-O bond length |
| Oxygen Lone Pair (nO) of O-Et | C=O π* antibond | n → π* | Resonance stabilization of the ester group |
| C-C σ bond | C-F σ* antibond | σ → σ* | Hyperconjugation, stabilization due to electronegative F |
Research Applications and Potential Advancements for Ethyl 9h Perfluorononanoate
Role in Advanced Materials Science and Engineering
The distinct properties of Ethyl 9H-perfluorononanoate, stemming from its fluorinated chain, make it a key ingredient in the development of advanced materials with tailored surface properties.
Precursor in the Synthesis of Novel Fluorinated Polymers and Copolymers
This compound serves as a critical building block in the synthesis of novel fluorinated polymers and copolymers. Fluoropolymers are highly valued for their exceptional thermal stability, chemical resistance, and low surface energy. core.ac.uk The incorporation of the perfluorononanoate moiety into a polymer backbone can significantly enhance these properties.
The synthesis of such polymers can be achieved through various polymerization techniques. For instance, the ester group of this compound can be chemically modified to introduce a polymerizable group, such as a methacrylate, which can then undergo polymerization. This approach allows for the creation of side-chain fluorinated polymers, where the perfluoroalkyl chains are appended to a non-fluorinated polymer backbone. nih.gov These types of polymers are known to exhibit unique surface properties due to the tendency of the fluorinated side chains to migrate to the polymer-air interface.
Research has shown that the polymerization of fluorinated monomers can be controlled to produce polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net This control is crucial for tailoring the final properties of the material for specific applications.
Development of Surface-Active Agents and Specialized Surfactants
Surface-active agents, or surfactants, are molecules that lower the surface tension between two liquids or between a liquid and a solid. thermopedia.com Fluorinated surfactants are particularly effective at reducing surface tension due to the low intermolecular forces of fluorocarbon chains. core.ac.ukresearchgate.net
This compound can be a precursor in the synthesis of specialized surfactants. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be neutralized to form a salt, such as sodium 9H-perfluorononanoate (HNaPFN). bris.ac.uk Studies have shown that the presence of a terminal hydrogen on the perfluoroalkyl chain, as in HNaPFN, significantly affects the surfactant's behavior, leading to an increase in the critical micelle concentration compared to its fully fluorinated counterpart. researchgate.net This allows for the fine-tuning of surfactant properties for specific applications.
The unique properties of these fluorinated surfactants make them valuable in various industrial processes, including emulsification, dispersion, and foaming. thermopedia.comgoogle.com
Applications in Functional Coatings and Repellent Materials
The low surface energy imparted by the perfluoroalkyl chain of this compound makes it an excellent candidate for creating functional coatings with repellent properties. core.ac.uk When incorporated into a coating formulation, the fluorinated chains tend to orient themselves at the surface, creating a highly repellent barrier to both water and oil.
These coatings can be applied to a variety of substrates, including textiles, electronics, and architectural surfaces, to provide protection against moisture, stains, and graffiti. The development of such coatings often involves the synthesis of fluorinated polymers or copolymers derived from precursors like this compound. researchgate.net
Anti-friction coatings are another area where this compound shows promise. These coatings create a dry, durable lubricating film that can reduce wear and corrosion, extending the life of components in various industrial applications. surtec-cn.com
Intermediacy in Complex Organic Synthesis and Chemical Transformations
Beyond its direct applications in materials science, this compound is a valuable intermediate in complex organic synthesis, enabling the creation of a wide range of novel compounds with tailored functionalities.
Ester Chemistry and Transesterification Reactions in Synthetic Sequences
The ethyl ester group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. One of the most common reactions is transesterification, where the ethyl group is exchanged for a different alkyl or aryl group. byjus.commasterorganicchemistry.com
This reaction is typically catalyzed by an acid or a base and allows for the synthesis of a diverse library of perfluorononanoate esters. masterorganicchemistry.comscielo.br By carefully selecting the alcohol used in the transesterification reaction, chemists can introduce different functional groups into the molecule, thereby tuning its physical and chemical properties. For example, transesterification with a diol could lead to the formation of polyester (B1180765) materials incorporating the perfluorinated chain. byjus.com
The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the new ester and release the original alkoxide. byjus.com
Table 1: Examples of Transesterification Reactions
| Starting Ester | Reagent Alcohol | Catalyst | Product Ester |
|---|---|---|---|
| Methyl Ester | Ethanol (B145695) | Acid or Base | Ethyl Ester |
| Ethyl Ester | Propanol | Acid or Base | Propyl Ester |
Derivatization for the Creation of Novel Compounds with Tailored Properties
The chemical reactivity of the ester group allows for the derivatization of this compound into a variety of other functional groups. This opens up a vast chemical space for the creation of novel compounds with specific, tailored properties.
For instance, the ester can be reduced to the corresponding alcohol, 9H-perfluorononanol. This alcohol can then serve as a precursor for a wide range of other compounds. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an amine through various synthetic routes.
Furthermore, the perfluorinated chain itself can sometimes participate in or influence reactions at the functional group. The strong electron-withdrawing nature of the fluorine atoms can affect the reactivity of the ester and its derivatives.
The ability to create these novel derivatives is crucial for developing new pharmaceuticals, agrochemicals, and other specialty chemicals where the unique properties of the perfluorinated moiety are desired. nih.govnih.govnih.gov
Table 2: Potential Derivatization Pathways from this compound
| Starting Compound | Reagent(s) | Resulting Functional Group | Potential Application Area |
|---|---|---|---|
| This compound | LiAlH₄ | Alcohol | Precursor for further synthesis |
| This compound | NaOH, then H₃O⁺ | Carboxylic Acid | Surfactant synthesis |
| 9H-Perfluorononanol | PCC | Aldehyde | Building block in organic synthesis |
Contributions to Catalyst Research and Ligand Design
While direct and extensive research on the specific role of this compound in catalyst and ligand development is not widely documented, its chemical structure suggests several potential areas of contribution. The presence of both a highly fluorinated tail and a functional ester group allows for its consideration as a precursor or building block in the synthesis of novel catalysts and ligands.
Fluorinated compounds are known to exhibit unique electronic and steric properties, which can be harnessed in catalyst design to influence activity, selectivity, and stability. For instance, the strong electron-withdrawing nature of the perfluoroalkyl chain can modulate the electron density of a catalytically active center. Research into the hydrolysis of perfluorinated alkyl esters, which leads to the formation of perfluorinated carboxylic acids (PFCAs) and fluorotelomer alcohols (FTOHs), highlights the reactivity of the ester group. acs.org This reactivity could be exploited to anchor the molecule to a catalyst support or to a metal center in a ligand scaffold.
The development of advanced catalysts is crucial for a range of applications, from fine chemical synthesis to environmental remediation. rsc.org For example, alumina-supported palladium catalysts are widely used in various chemical processes. rsc.org While not directly involving this compound, studies on the catalytic destruction of other PFAS demonstrate the importance of developing robust catalysts that can operate under harsh conditions. acs.org The insights gained from such studies could inform the design of new catalytic systems where fluorinated compounds like this compound might play a role, perhaps as a phase-transfer agent in biphasic catalysis or as a component of a catalyst support to enhance its chemical resistance.
In ligand design, the incorporation of fluorinated moieties can enhance the stability and lipophilicity of metal complexes, which is particularly relevant for applications in catalysis and medicinal chemistry. mdpi.com The synthesis of ligands often involves multi-step processes where functionalized building blocks are essential. mdpi.com this compound could potentially serve as such a building block, where the ester group is chemically modified to introduce coordinating atoms that can bind to metal ions. The resulting ligands would possess a fluorous tail, which could be exploited for the facile separation of the catalyst from the reaction products using fluorous solid-phase extraction techniques.
Future Directions in Material Science and Chemical Applications
The future of fluorinated compounds in material science is geared towards the development of high-performance materials with tailored properties. numberanalytics.com The unique characteristics imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make these compounds indispensable in many advanced technologies. numberanalytics.comnumberanalytics.com this compound, as a member of the fluorotelomer family, is positioned to contribute to these advancements, particularly in the areas of specialized polymers, coatings, and electronic materials.
One of the most promising future directions for fluorinated materials is in the energy sector. numberanalytics.com There is a growing demand for new materials for energy storage and conversion applications, such as advanced batteries and fuel cells. numberanalytics.com Fluorinated electrolytes and polymers are being investigated for their ability to improve the safety and performance of these devices. numberanalytics.com The incorporation of compounds like this compound into polymer backbones could lead to the creation of novel membranes or binders with enhanced thermal and electrochemical stability.
In the realm of material science, fluorinated polymers are prized for their durability and resistance to harsh environments. numberanalytics.com Research is ongoing to develop more sustainable and environmentally friendly methods for synthesizing these materials. ox.ac.uknumberanalytics.com this compound can be considered a monomer or an additive for creating functional polymers. For example, it could be used to synthesize fluorotelomer acrylate (B77674) polymers, which have applications in textiles, food packaging, and as surfactants. acs.org The development of such materials addresses the need for surfaces that are resistant to both water and oil, as well as biofouling. numberanalytics.com
The electronics industry also stands to benefit from advancements in fluorinated materials. numberanalytics.com The low dielectric constant and high thermal stability of fluoropolymers make them ideal for use in high-frequency electronics and optoelectronic devices. numberanalytics.com Future research could explore the use of this compound in the synthesis of new photoresist materials for semiconductor manufacturing or as a component in advanced dielectrics.
Furthermore, the biomedical field represents a significant area of opportunity for fluorinated compounds. acs.org They are being explored for a variety of applications, including medical imaging contrast agents, drug delivery systems, and biocompatible coatings for medical devices. numberanalytics.comacs.org The unique properties of the carbon-fluorine bond can be exploited to control the pharmacokinetic properties of drugs and to create materials that resist protein adsorption and biofilm formation. acs.org While direct applications of this compound in this area are yet to be explored, its structure is consistent with the types of molecules that could be modified for such uses.
As the field of fluorine chemistry continues to evolve, there is a concerted effort to design and synthesize fluorinated molecules with specific functionalities while also considering their environmental fate. acs.orgethz.ch The development of biodegradable fluorinated chemicals is an important research goal. ethz.ch Future work on this compound and similar compounds will likely focus on harnessing their unique properties for advanced applications while also addressing the challenges associated with their persistence and potential environmental impact. acs.orgacs.org
Current Research Challenges and Future Outlook for Ethyl 9h Perfluorononanoate
Addressing Gaps in Understanding Environmental Transformation Pathways
A significant challenge in assessing the environmental risk of Ethyl 9H-perfluorononanoate is the incomplete understanding of its transformation in various environmental compartments. While it is a synthetic compound, its breakdown products can contribute to the environmental load of persistent and mobile per- and polyfluoroalkyl substances (PFAS). researchgate.net The primary anticipated transformation pathway for this compound is hydrolysis of the ester bond, which would release ethanol (B145695) and 9H-perfluorononanoic acid (9H-PFNA). This process can be influenced by both abiotic factors and microbial action.
The transformation of analogous compounds supports this hypothesis. For instance, the methyl ester counterpart, Mthis compound, is known to transform into Perfluorononanoic Acid (PFNA) primarily through the enzymatic cleavage of the ester bond by microbial esterases. Similarly, other PFAS precursors are known to biodegrade in the environment into more stable perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). nih.gov Studies on fluorotelomer alcohols (FTOHs) and other precursors have demonstrated that metabolic reactions in soil bacteria and other organisms can lead to the formation of terminal PFAAs like PFNA. researchgate.net However, significant knowledge gaps remain regarding the specific kinetics and conditions of these transformations for this compound. Future research must focus on:
Quantifying Transformation Rates: Determining the half-life of this compound in different environmental matrices such as soil, sediment, and water under various conditions (e.g., aerobic vs. anaerobic).
Identifying Intermediate and Final Degradation Products: Confirming the formation of 9H-PFNA and identifying any other potential transient or stable byproducts.
Elucidating Microbial Roles: Isolating and characterizing specific microbial communities or enzymes responsible for the biodegradation of fluorinated esters.
Addressing these gaps is crucial for developing accurate environmental fate and transport models to predict the long-term impact of this compound. umweltbundesamt.de
Development of High-Sensitivity and High-Throughput Analytical Methods for Trace Detection
The accurate detection and quantification of this compound at environmentally relevant concentrations present a major analytical challenge. Due to their widespread use and persistence, many PFAS, including potential precursors like fluorinated esters, are found at trace levels in complex matrices such as water, soil, and biological tissues. nih.gov
The current state-of-the-art methods for analyzing PFAS are primarily based on chromatography coupled with mass spectrometry.
| Analytical Technique | Principle | Application & Challenges |
| LC-MS/MS | Liquid Chromatography separates the compound from the matrix, followed by tandem Mass Spectrometry for highly selective and sensitive detection. | This is the most common method for non-volatile PFAS like PFNA. nih.gov Challenges include potential matrix effects, the need for extensive sample cleanup, and the availability of pure analytical standards. norden.orgnih.gov |
| GC-MS | Gas Chromatography is suitable for more volatile compounds. The compound is vaporized and separated before detection by a Mass Spectrometer. | Useful for volatile precursors. pops.int this compound may require derivatization to improve its volatility and thermal stability for GC analysis. |
| Total Organic Fluorine (TOF) / Extractable Organic Fluorine (EOF) | These methods combust the sample to convert all organic fluorine to hydrogen fluoride (B91410), which is then measured. | Provides a measure of the total amount of fluorinated organic compounds, but does not identify individual substances. norden.org Useful for screening and assessing the total PFAS load. |
Future development in this area must focus on several key aspects:
Exploration of Sustainable Synthetic Routes and Fluorine-Free Alternatives
The long-term environmental persistence of fluorinated compounds has spurred research into two critical areas: creating existing compounds more sustainably and, more importantly, developing safer, non-fluorinated alternatives. foodpackagingforum.org
Sustainable Synthetic Routes: The traditional synthesis of esters often involves acid catalysts and organic solvents. Applying the principles of green chemistry to the production of this compound could reduce its environmental footprint. nih.gov Future research could explore:
Biocatalysis: Using enzymes like lipases to catalyze the esterification reaction under milder conditions, potentially reducing energy consumption and by-product formation. nih.gov
Green Solvents: Replacing conventional solvents with more environmentally benign options.
Process Intensification: Developing continuous flow processes that can improve efficiency and minimize waste compared to traditional batch synthesis.
Fluorine-Free Alternatives: The primary driver of innovation is the search for fluorine-free substances that can replicate the desirable properties of PFAS without their associated environmental persistence. foodpackagingforum.org Avoiding "regrettable substitution," where a harmful chemical is replaced by another with similar or different hazards, is paramount. foodpackagingforum.org The ideal alternative should be effective, have minimal safety issues, and a small environmental footprint. foodpackagingforum.org
| Alternative Material Class | Examples | Potential Applications |
| High-Performance Polymers | PEEK (Polyetheretherketone), PPS (Polyphenylenesulfide) | Replacing fluoropolymers in applications requiring high thermal and chemical resistance. plastiservice.com |
| Technical Elastomers | EPDM (Ethylene Propylene Diene Monomer), HNBR (Hydrogenated Nitrile Butadiene Rubber) | Alternatives to fluoroelastomers (FKM) in seals and gaskets. plastiservice.com |
| Silicone-based Coatings | Polydimethylsiloxane (PDMS) based formulations | Used for creating hydrophobic and anti-icing surfaces. acs.org |
| Hydrocarbon Surfactants | Various proprietary blends | Used in fluorine-free firefighting foams (F3). fomtec.com |
The development and implementation of these alternatives require a strategic approach, including open data sharing and collaboration to accelerate discovery and avoid duplicating efforts. foodpackagingforum.org
Fostering Interdisciplinary Research to Bridge Fundamental Science and Practical Applications
Addressing the multifaceted challenges of fluorinated compounds like this compound necessitates a departure from siloed research. The complexity of the issue—spanning molecular synthesis, environmental fate, analytical detection, toxicology, and materials science—demands robust interdisciplinary collaboration. mdpi.comacademie-sciences.fr
Future progress hinges on creating synergistic research environments where:
Chemists and Materials Scientists collaborate to design and synthesize novel fluorine-free alternatives with tailored functionalities. academie-sciences.fracs.org
Environmental Scientists and Analytical Chemists work together to develop sensitive detection methods and conduct field studies to understand the transport and transformation of these compounds in the ecosystem. umweltbundesamt.de
Toxicologists and Public Health Experts assess the biological impacts of existing fluorinated compounds and their potential replacements to guide regulatory decisions and prevent regrettable substitutions. researchgate.net
Engineers and Policy Makers translate fundamental scientific findings into practical solutions, such as new remediation technologies and informed chemical management policies. academie-sciences.fr
This integrated approach is essential to move from simply identifying problems to developing and implementing sustainable, lifecycle-based solutions for industrial chemicals.
Q & A
Q. What are the recommended synthetic pathways for Ethyl 9H-perfluorononanoate, and how can purity be validated?
this compound (CAS 30377-52-7) is synthesized via esterification of perfluorononanoic acid (PFNA) with ethanol under acid-catalyzed conditions. Key steps include refluxing PFNA with excess ethanol and sulfuric acid, followed by distillation to isolate the ester. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm the absence of unreacted precursors and fluorinated byproducts. Nuclear magnetic resonance (¹⁹F NMR) is critical for verifying perfluorinated chain integrity .
Q. What analytical techniques are optimal for detecting this compound in environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is the gold standard. Use isotopically labeled internal standards (e.g., ¹³C-labeled PFNA derivatives) to correct for matrix effects. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from water and soil samples .
Q. How can crystallographic methods elucidate the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for visualization is recommended. Key parameters include resolving fluorine atom positions, which require high-resolution data (≤0.8 Å) due to their electron density. Twinning and disorder in the perfluorinated chain may necessitate iterative refinement cycles .
Advanced Research Questions
Q. How should researchers design in vivo toxicity studies for this compound to address bioaccumulation and organ-specific effects?
Adopt a tiered approach:
- Acute exposure: Use rodent models (e.g., Sprague-Dawley rats) with oral gavage at 1–10 mg/kg doses, monitoring serum half-life via LC-MS.
- Chronic exposure: Employ 90-day studies with endpoints including liver enzyme activity (ALT, AST), thyroid hormone disruption, and kidney histopathology. Include controls for PFNA and other perfluorinated analogs to assess comparative toxicity .
Q. What methodologies quantify the environmental persistence of this compound in aquatic systems?
Conduct aerobic biodegradation assays (OECD 301F) with activated sludge inoculum. Measure half-life using first-order kinetics and confirm degradation products (e.g., PFNA) via high-resolution mass spectrometry (HRMS). For sediment studies, use sequential extraction (water, methanol, acetonitrile) to assess partitioning coefficients (Kd) .
Q. How can contradictory data on this compound’s endocrine-disrupting effects be resolved?
Apply systematic review frameworks (e.g., PRISMA) to evaluate study heterogeneity. Key factors include:
- Dose-response consistency: Compare NOAEL/LOAEL ranges across studies.
- Model relevance: Assess whether in vitro assays (e.g., ERα/TRβ reporter cells) align with in vivo findings.
- Confounding variables: Control for coexposure to other PFAS in epidemiological studies .
Q. What strategies enable comparative toxicokinetic analysis between this compound and shorter-chain PFAS?
Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution. Parameterize models with in vitro hepatocyte clearance data and in vivo tissue:serum partition coefficients. Validate predictions against biomonitoring data from populations with known exposure sources (e.g., contaminated drinking water) .
Methodological Notes
- Data Reproducibility: Cross-validate findings using orthogonal techniques (e.g., ¹⁹F NMR for quantification alongside LC-MS).
- Ethical Compliance: For human studies, follow IRB protocols for biospecimen collection, particularly when analyzing serum PFAS levels in vulnerable populations .
- Software Tools: Leverage computational chemistry suites (e.g., Gaussian) to predict degradation pathways and metabolite toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
